4-methyl-5H-pteridin-6-one

Description

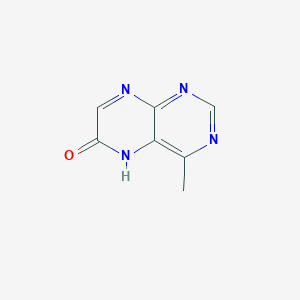

Structure

2D Structure

3D Structure

Properties

CAS No. |

16041-28-4 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-methyl-5H-pteridin-6-one |

InChI |

InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12) |

InChI Key |

YNFBWEAWNVAYFG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=N1)N=CC(=O)N2 |

Canonical SMILES |

CC1=C2C(=NC=N1)N=CC(=O)N2 |

Synonyms |

4-Methyl-6(5H)-pteridinone |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Methyl 5h Pteridin 6 One

Reactivity of the Pyrazine (B50134) Ring in 4-Methyl-5H-Pteridin-6-one Analogues

The pyrazine ring portion of the pteridine (B1203161) scaffold is particularly activated for nucleophilic attack. herts.ac.uk The presence of substituents on the pyrimidine (B1678525) ring can modulate this reactivity.

Pteridines exhibit a pronounced tendency to undergo nucleophilic addition reactions, particularly at the C-4 and C-7 positions of the pyrazine ring. thieme-connect.de The electron-withdrawing effect of the nitrogen atoms makes these carbons electrophilic. A variety of nucleophiles, including water, alcohols, and amines, can add across the C=N bonds. wur.nlthieme-connect.de

The course of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while many nucleophiles add readily, the stability and position of the adduct can vary. wur.nl Studies on pteridine itself show that while initial, kinetically controlled addition may occur at one position, the thermodynamically more stable product may result from addition at another. wur.nl For example, in acidic solutions, pteridine is rapidly hydrated at the 5,6- and 7,8-bonds, but over time, a more stable adduct forms at the 3,4-bond. wur.nl

The addition of electron-donating groups, such as methyl groups, generally reduces the tendency for covalent hydration, whereas electron-withdrawing groups enhance it. thieme-connect.de In the case of pteridin-4-ones, nucleophilic attack can also be directed towards the C-6 and C-7 positions. For example, pteridin-4-one reacts with sulfur nucleophiles to form adducts at both C-6 and C-7. wur.nl

Table 1: Regioselectivity of Nucleophilic Addition to Pteridines

| Reactant | Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Pteridine | Water (acidic) | C-6, C-7 (kinetic) | Dihydrate | wur.nl |

| Pteridine | Water (acidic) | C-4 (thermodynamic) | 3,4-Dihydropteridine | wur.nl |

| Pteridin-4-one | Sulfur nucleophiles | C-6 and C-7 | Adducts | wur.nl |

The covalent hydration of pteridines is a well-documented phenomenon that significantly affects their chemical and physical properties. thieme-connect.de Pteridine itself exists in equilibrium with its anhydrous form in neutral aqueous solution, with the anhydrous form being favored. thieme-connect.de However, in acidic solution, hydration is immediate. wur.nl

The mechanism of hydration typically involves the protonation of a ring nitrogen, which increases the electrophilicity of the adjacent carbon atoms, facilitating the attack by a water molecule. libretexts.orglibretexts.org For pteridine in acidic media, a complex hydration pattern has been observed using NMR spectroscopy. wur.nl The initial step is the formation of a dihydrate, which is then followed by a slower, thermodynamically favored conversion to a 3,4-monohydrate, a structure stabilized by resonance. wur.nl

Dehydration, the reverse process, is often achieved by heating or by a change in pH. libretexts.orglibretexts.org The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water). libretexts.orgyoutube.com Subsequent elimination of a proton from an adjacent atom by a base regenerates the double bond. libretexts.org

Table 2: Hydration of Pteridine Derivatives

| Derivative | Conditions | Hydration Site(s) | Stability of Hydrate | Reference |

|---|---|---|---|---|

| Pteridine | Neutral water | C-6, C-7 | Unstable, reversible | wur.nl |

| Pteridine | Acidic water | C-6, C-7 then C-4 | 3,4-adduct is stable | wur.nl |

Reactivity at the C-6 Methyl Group and Pteridin-6-one Core

The methyl group at the C-6 position of pteridinones is activated by the adjacent pyrazine ring nitrogen, making it susceptible to a range of chemical transformations. psu.edu

Alkyl groups attached to the C-6 position of the pteridine ring system can undergo autoxidation. psu.edu This reaction provides a convenient route to pteridines that are substituted with a carbonyl group at the C-6 position. The oxidation of 2-amino-7,8-dihydro-6,7,7-trimethylpteridin-4(3H)-one, an analogue, to the corresponding 6-formyl derivative occurs upon heating in dimethyl sulfoxide (B87167) (DMSO). psu.edu This transformation highlights the susceptibility of the C-6 alkyl group to oxidation, likely facilitated by the electron-deficient nature of the adjacent pyrazine ring. psu.edu

The protons of the methyl group at C-6 exhibit notable acidity due to the electron-withdrawing influence of the neighboring pyrazine nitrogen atom. This is demonstrated by their ability to undergo deuterium (B1214612) exchange under both acidic and basic conditions. psu.edu In studies with 2-amino-7,8-dihydro-6,7,7-trimethylpteridin-4(3H)-one, complete exchange of the 6-methyl protons for deuterium was observed after heating at 100°C for 6 hours, with no other carbon-bound protons being exchanged. psu.edu This specific reactivity underscores the enhanced acidity of the C-6 alkyl substituent, a characteristic feature of alkyl groups positioned alpha to a pyrazine nitrogen. psu.edu

The carbonyl-substituted pteridines formed via autoxidation can serve as valuable intermediates for further functionalization. Specifically, 6-formyl derivatives of pteridines readily participate in Wittig-type reactions. psu.edu This allows for the conversion of the formyl group into a variety of substituted vinyl groups, providing a method for extending the side chain at the C-6 position. Such reactions have been employed to synthesize 6-aralkylidene compounds, which are of interest as potential enzyme inhibitors. psu.edu

Table 3: Reactivity of C-6 Alkyl Pteridine Analogues

| Reaction | Substrate Analogue | Conditions | Product | Reference |

|---|---|---|---|---|

| Autoxidation | 2-Amino-7,8-dihydro-6,7,7-trimethylpteridin-4(3H)-one | DMSO, heat | 6-Formyl derivative | psu.edu |

| Deuterium Exchange | 2-Amino-7,8-dihydro-6,7,7-trimethylpteridin-4(3H)-one | Acidic or basic, 100°C, 6h | 6-(Trideuteriomethyl) derivative | psu.edu |

Self-Condensation and Intermolecular Reactions of Methylpteridines

The methyl groups on the pteridine ring, particularly when adjacent to a ring nitrogen, are sufficiently acidic to participate in condensation reactions. Studies on various methylpteridines have shown they can undergo self-condensation, typically under the influence of a base or an amine. For instance, 7-methylpteridine (B15052687) has been observed to produce a dimeric product, 3,7-dihydro-7-(7-methylpteridin-4-ylmethylene)pteridine, when treated with an amine. rsc.orgrsc.org Similarly, 6,7-dimethylpteridine reacts with aqueous alkali to form 7-(3,4-dihydro-6,7-dimethylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methylpteridine. rsc.org These reactions proceed via the deprotonation of one methyl group to form a carbanion, which then acts as a nucleophile, attacking the electron-deficient C-4 position of another pteridine molecule. This intermolecular reaction is a key feature of the chemistry of methylpteridines. rsc.orgescholarship.org

Reactions with Specific Nucleophiles (e.g., Amines, Active Methylene (B1212753) Compounds)

The electron-deficient character of the pteridine nucleus activates it towards nucleophilic attack. herts.ac.uk This reactivity is particularly pronounced at the carbon atoms of the pyrazine ring.

Direct amination of the pteridine ring can be achieved through oxidative amination. This process involves the nucleophilic addition of an amine to the ring, followed by an oxidation step to restore aromaticity. thieme-connect.de For example, treatment of pteridines with potassium permanganate (B83412) in liquid ammonia (B1221849) can lead to the formation of pteridin-4-amines. thieme-connect.de The pyrazine ring is generally susceptible to such additions. beilstein-journals.org

In related systems, such as 2,4-dichloropteridines, reactions with amines occur regioselectively, with the first equivalent of amine typically displacing the chloro group at the 4-position. nih.gov 4-Methylpteridine (B3064875) itself can react with strong nucleophiles like benzylamine, which has been shown to add across both the 5,6- and 7,8-double bonds of the pyrazine ring, resulting in the formation of 6,7-bis(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine. rsc.org

The C-4 methyl group of this compound and related methylpteridines is reactive towards compounds containing an active methylene group, such as malononitrile (B47326) and ethyl acetoacetate. rsc.orggoogle.com These reactions are variants of the Knoevenagel condensation, where a carbanion generated from the active methylene compound attacks the methylpteridine. nih.gov

Malononitrile, a highly reactive methylene compound, readily participates in these condensations. nih.govresearchgate.net The reaction of 4-methylpteridine with malononitrile results in a ring-annulated product, 6-amino-8-methylpyrido[2,3-b]pyrazine-7-carbonitrile, formed through a complex condensation and cyclization sequence. rsc.org

With ethyl acetoacetate, another classic active methylene compound, 4-methylpteridine yields a different type of product. beilstein-journals.orgbrahmanandcollege.org.in The reaction leads to the formation of ethyl 5,5a,8a,9-tetrahydro-7,8a-dimethylfuro[2,3-g]pteridine-8-carboxylate. rsc.org This indicates an initial nucleophilic attack followed by an intramolecular cyclization involving the pteridine ring itself. rsc.org

| Reactant | Product | Reaction Type |

|---|---|---|

| Malononitrile | 6-Amino-8-methylpyrido[2,3-b]pyrazine-7-carbonitrile | Condensation-Cyclization |

| Ethyl Acetoacetate | Ethyl 5,5a,8a,9-tetrahydro-7,8a-dimethylfuro[2,3-g]pteridine-8-carboxylate | Condensation-Cyclization |

Oxidation and Reduction Chemistry of Pteridin-6-one Systems

The pteridine ring system can undergo both oxidation and reduction, with the pyrazine ring being the primary site of these transformations. The stability and reactivity of the different oxidation states are highly dependent on the substituents present on the rings. herts.ac.uk

Reduction: The reduction of pteridines most commonly affects the pyrazine ring. thieme-connect.de Catalytic hydrogenation (e.g., with PtO₂) or chemical reduction with reagents like sodium borohydride (B1222165) or sodium dithionite (B78146) typically leads first to 7,8-dihydropteridines, which are the most thermodynamically stable dihydro isomers. herts.ac.ukthieme-connect.de Further reduction yields the 5,6,7,8-tetrahydropteridine (B83983) system. herts.ac.ukthieme-connect.demdpi.com In some specific cases, reduction of a pteridin-7(8H)-one with potassium borohydride has been shown to yield the 5,6-dihydro derivative. thieme-connect.de The reduction of pteridinone derivatives is a key area of study, partly due to the biological relevance of tetrahydropterin (B86495) cofactors like tetrahydrobiopterin (B1682763). herts.ac.ukmdpi.com

| Reagent | Product Type |

|---|---|

| Sodium Borohydride (NaBH₄) | 7,8-Dihydropteridine or 5,6,7,8-Tetrahydropteridine |

| Catalytic Hydrogenation (e.g., PtO₂) | 7,8-Dihydropteridine or 5,6,7,8-Tetrahydropteridine |

| Sodium Dithionite (Na₂S₂O₄) | 7,8-Dihydropteridine |

| Zinc Dust in Alkali | 7,8-Dihydropteridine |

Oxidation: Oxidation of pteridinone systems can lead to various products depending on the starting material and the oxidizing agent used. For example, pteridin-6(5H)-one can be readily oxidized to pteridine-6,7(5H,8H)-dione. thieme-connect.de In other systems, such as pteridine-4,6(3H,5H)diones, oxidation with chloranil (B122849) can result in aromatization to give the corresponding aromatic pteridines. herts.ac.uk The use of manganese dioxide has been reported to oxidize a dihydropteridinone to a pteridine-dione. herts.ac.uk Side-chain oxidation is also possible; for instance, alkyl groups can be oxidized to carbonyl derivatives. psu.eduresearchgate.net This reactivity highlights the ability to further functionalize the pteridine core through oxidative pathways.

Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Methyl 5h Pteridin 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative numbers in a molecule. libretexts.org The chemical shifts in the ¹H NMR spectrum of 4-methyl-5H-pteridin-6-one are indicative of the electronic environment of each proton. For instance, protons attached to aromatic rings typically resonate at lower fields (higher ppm values) compared to those on aliphatic chains. researchgate.net

The integration of the peak areas in a ¹H NMR spectrum reveals the relative number of protons responsible for each signal. libretexts.org This information is crucial for assigning signals to the correct protons in the this compound molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | CH₃ |

| ~7.8 | Singlet | 1H | H-7 |

| ~8.5 | Singlet | 1H | H-2 |

| ~11.5 | Broad Singlet | 1H | N-5-H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. libretexts.org The chemical shifts in the ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org The chemical shift of a particular carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. For example, carbonyl carbons (C=O) typically appear at the downfield end of the spectrum (160-220 ppm). libretexts.orgresearchgate.net

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | CH₃ |

| ~120 | C-7 |

| ~145 | C-4a |

| ~150 | C-8a |

| ~155 | C-4 |

| ~160 | C-2 |

| ~165 | C-6 (C=O) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a powerful method for establishing the connectivity of atoms within a molecule. nationalmaglab.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC spectra show correlations between directly attached protons and carbons, allowing for the unambiguous assignment of protonated carbons. libretexts.org

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This information is critical for piecing together the carbon skeleton and determining the placement of substituents. ipb.pt For example, an HMBC correlation between the methyl protons and C-4 would confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uakron.edu It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). uakron.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. researchgate.net This precision allows for the determination of the elemental formula of the compound by comparing the experimental mass to the calculated masses of possible formulas. nih.gov For this compound (C₇H₆N₄O), the expected exact mass would be a key piece of data for its confirmation.

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. uakron.edu In a typical experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are then analyzed. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. uakron.edu The fragmentation of this compound would likely involve the loss of small neutral molecules such as CO and HCN, which is a characteristic fragmentation pattern for pteridine (B1203161) derivatives. acs.org Analysis of these fragmentation pathways can further confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of a pteridinone derivative provides a unique fingerprint, revealing key structural features.

For pteridinone structures, including this compound, the most characteristic absorption bands are associated with the carbonyl group (C=O) and the various bonds within the heterocyclic ring system (C=N, C=C, N-H). The IR spectra of pteridinone derivatives typically show a strong carbonyl stretching vibration (νC=O) at approximately 1680 cm⁻¹. For instance, in a related biotin-flavin conjugate containing a pteridine-dione system, the C=O bonds present show absorption around 1688 cm⁻¹. mdpi.com The exact position of this peak can be influenced by the electronic environment and potential hydrogen bonding.

The spectrum also displays stretching vibrations for the C=N and C=C bonds of the pyrimidine (B1678525) and pyrazine (B50134) rings, typically found in the 1600-1450 cm⁻¹ region. Vibrations corresponding to N-H stretching in the lactam ring are expected in the range of 3200-3400 cm⁻¹, while C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for Pteridin-6-one Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|---|

| Amide | N-H stretch | 3200 - 3400 | Inferred |

| Alkyl | C-H stretch | 2950 - 2850 | Inferred |

| Carbonyl | C=O stretch | ~1680 |

This table is generated based on typical IR absorption ranges and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Spectra

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pteridinone core, being a conjugated heterocyclic system, exhibits characteristic absorption bands in the UV-Vis region. These absorptions are primarily due to π→π* and n→π* electronic transitions. libretexts.org

Pteridinone derivatives generally display strong UV absorption with maxima (λmax) in the range of 260–280 nm. The parent pteridine molecule shows multiple absorption bands in non-polar solvents, which can be affected by solvent polarity. thieme-connect.de For example, 4-methyl-3-penten-2-one, another conjugated system, shows a strong π→π* transition at 236 nm and a weaker n→π* transition at 314 nm. libretexts.org This illustrates the types of transitions expected in this compound due to its conjugated π-system and the presence of non-bonding electrons on nitrogen and oxygen atoms.

The specific absorption maxima and molar absorptivity (ε) are sensitive to substituents on the pteridinone ring and the solvent used. For instance, a complex benzo[g]pteridine-dione derivative, which shares the core flavin chromophore, exhibits characteristic peaks at 273 nm, 344 nm, and 448 nm in DMSO. mdpi.com The reduction of the pteridinone ring to its dihydro form can cause a significant bathochromic (red) shift in the absorption maximum to over 400 nm.

Table 2: UV-Vis Absorption Maxima for Pteridinone and Related Derivatives

| Compound/Derivative Class | λmax (nm) | Solvent | Transition Type (if specified) | Source |

|---|---|---|---|---|

| Pteridinone Derivatives | 260 - 280 | - | - | |

| 4-methyl-3-penten-2-one | 236 | - | π→π* | libretexts.org |

| 4-methyl-3-penten-2-one | 314 | - | n→π* | libretexts.org |

| Dihydro-pteridinone Derivatives | 402 - 453 | - | - | |

| Benzo[g]pteridine-dione Derivative | 273, 344, 448 | DMSO | - | mdpi.com |

This table compiles data from various related conjugated systems to illustrate the expected absorption characteristics.

Fluorescence Spectroscopy and Photonics of Pteridin-6-one Derivatives

Many pteridine and pterin (B48896) derivatives are known to be fluorescent, a property that is highly dependent on their oxidation state and molecular environment. researchgate.net Oxidized forms of pteridines are typically fluorescent, while their reduced counterparts are not. researchgate.net This characteristic makes them useful as fluorescent probes.

The fluorescence properties of pteridin-6-one derivatives are of significant interest. A structurally similar compound, 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP), has been synthesized and characterized as a fluorescent probe. cancer.govnih.gov In its monomeric form, 6MAP displays an excitation maximum at 320 nm and an emission maximum at 430 nm. cancer.gov It exhibits a relative quantum yield of 0.39 and a fluorescence lifetime of 3.8 nanoseconds. cancer.govnih.gov These properties highlight the intrinsic fluorescence of the 6-methyl-pteridone scaffold.

The fluorescence of pterin derivatives can be influenced by pH, with acidic and basic forms of the molecules showing different emission properties. psu.edu For example, the fluorescence of various pterins can be dynamically quenched by anions like phosphate. psu.edu The study of these photophysical properties is crucial for applications in developing fluorescent markers and probes. researchgate.net For instance, certain fluorescent pteridine derivatives have been identified as unique markers for authentic Manuka honey. researchgate.netacs.org

Table 3: Fluorescence Properties of Pteridin-6-one Derivatives and Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Source |

|---|---|---|---|---|---|

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 320 | 430 | 0.39 | 3.8 | cancer.govnih.gov |

| 4-amino-2,6-dimethyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | 310 | 430 | 0.48 | 4.8 | cancer.govnih.gov |

This table showcases specific fluorescence data for close structural analogs of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-methyl-4(1H)-pteridinone |

| 6-Methylpterin |

| 2-Amino-6-methylpteridin-4(3H)-one |

| Biotin-flavin conjugate |

| Pteridine-dione |

| 4-methyl-3-penten-2-one |

| Pteridine |

| Benzo[g]pteridine-dione |

| Dihydro-pteridinone |

| 4,6-dihydrazone pyrimidine |

| Lepteridine |

| 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione |

| 6,7-dimethyl-2,4(1H,3H)-pteridinedione |

| Pterin |

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) |

Theoretical and Computational Chemistry Studies on 4 Methyl 5h Pteridin 6 One

Quantum Chemical Investigations

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of molecular properties that are often difficult to explore through experimental means alone. For 4-methyl-5H-pteridin-6-one, these methods provide a molecular-level understanding of its geometry, energetics, and reactivity.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pteridine (B1203161) derivatives, providing accurate predictions of their geometries and energies. nih.gov DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as 6-31G* or def2-TZVP, are used to optimize molecular geometries and calculate thermodynamic properties like enthalpy and Gibbs free energy. nih.govnrel.gov For instance, the optimized geometry of a molecule represents a true energy minimum on the potential energy surface, which can be confirmed by vibrational frequency calculations. cdu.edu.au

The accuracy of DFT calculations can be benchmarked against experimental data or higher-level computational methods to ensure their reliability. nrel.gov These calculations are fundamental for understanding the stability and reactivity of different pteridinone isomers.

Tautomeric Equilibria and Relative Stabilities of Pteridin-6-one Isomers

Pteridin-6-ones can exist in various tautomeric forms, and understanding their relative stabilities is crucial for predicting their behavior in different chemical and biological environments. DFT calculations are instrumental in determining the relative energies of these tautomers. researchgate.net For example, studies on related pterin (B48896) systems have shown that the lactam form is generally more stable than the lactim form. researchgate.net

The equilibrium between tautomers can be influenced by substituents and the surrounding medium. enamine.netresearchgate.net For instance, electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups can shift the equilibrium towards another. enamine.netresearchgate.net Computational studies can quantify these effects by calculating the energy differences between the various tautomeric structures.

Table 1: Calculated Relative Energies of 6-Methylpterin Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Lactam | 0.0 |

| Lactim | 4.7 |

This table is illustrative and based on data for the related 6-methylpterin system. The relative energies indicate the stability of different tautomeric forms. mdpi.com

Analysis of Charge Densities and Protonation Sites

The distribution of electron density within a molecule, which can be analyzed using methods like Natural Population Analysis (NPA), is critical for determining its reactivity, particularly the sites susceptible to protonation. researchgate.net For pterin and its derivatives, several nitrogen atoms in the heterocyclic rings are potential protonation sites. nih.gov

DFT calculations can predict the most likely protonation sites by evaluating the charge densities and the relative energies of the various protonated forms. researchgate.net Studies on 6-methylpterin have shown that the N1, N8, and N5 atoms of the lactam tautomer are the most basic sites. researchgate.net The pH of the environment plays a significant role in determining the protonation state, which in turn can affect the molecule's biological activity and interactions with receptors. sciepub.com

Excited State Properties and Photochemistry of Pteridin-6-ones

The interaction of pteridin-6-ones with light is another important area of study, with implications for photobiology and photomedicine. Time-dependent DFT (TD-DFT) is a common method used to investigate the electronic excited states of molecules. herts.ac.uk These calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding the molecule's fluorescence and phosphorescence properties. diva-portal.orgresearchgate.net

The absorption of light promotes the molecule to an excited state, which can have a significantly different geometry and reactivity compared to the ground state. rutgers.edu Pterin derivatives are known to be involved in various photobiological processes, and their excited states can lead to the generation of reactive oxygen species. mdpi.comresearchgate.net Computational studies can help elucidate the mechanisms of these photochemical reactions. herts.ac.uk

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are powerful tools for investigating how small molecules like this compound might interact with biological macromolecules, such as proteins. pitt.edu These methods are central to drug discovery and design. ijfmr.com

Ligand-Protein Interaction Studies of Pteridin-6-one Scaffolds

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. tandfonline.com This is achieved by sampling a large number of possible conformations and scoring them based on their steric and energetic compatibility with the binding site. sciepub.com

For pteridin-6-one scaffolds, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of a target protein. tandfonline.com For example, studies on related pteridine derivatives have shown that protonation at specific nitrogen atoms can be crucial for forming hydrogen bonds with the protein and cofactor. acs.org Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. nih.gov These computational approaches are invaluable for the rational design of new inhibitors targeting specific enzymes. acs.org

Conformational Analysis of this compound and Its Derivatives

The conformational landscape of pteridine derivatives, including this compound, is a critical aspect of their chemical behavior and biological activity. Theoretical studies, primarily using quantum chemistry methods, provide significant insights into the stable structures and relative energies of these molecules. A key feature of pteridinones is the existence of multiple tautomeric forms. The keto-enol equilibrium for pterin, a closely related compound, predominantly favors the keto form, which is designated as 2-amino-4(3H)-pteridone. nih.gov For 6-methylpterin, theoretical calculations have identified several low-energy tautomers that could be significant in biological systems. mdpi.com

Density functional theory (DFT) calculations on 6-methylpterin have been used to determine the relative energies of various protonated tautomers in aqueous solution, comparing different sites of protonation across multiple tautomeric forms. researchgate.net Such studies indicate that the most basic sites, and therefore the most likely points of protonation, are the nitrogen atoms N1, N8, and N5. mdpi.comresearchgate.net The stability of these tautomers and their protonated forms is crucial for understanding reaction mechanisms, such as enzymic and non-enzymic reductions. acs.org

While the core pteridine ring system is largely planar, the substituents and the oxidation state of the pyrazine (B50134) ring can introduce conformational flexibility. nih.govherts.ac.uk For instance, the reduction of the pteridine ring to its dihydro or tetrahydro forms leads to significant changes in geometry. acs.orgherts.ac.uk In substituted dihydropterins, the side chain's orientation (axial or equatorial) can be influenced by factors like intramolecular hydrogen bonding. sfc.ac.in Although specific conformational analyses for this compound are not extensively detailed in the available literature, the principles derived from studies on closely related analogues like 6-methylpterin and other substituted pteridinones are applicable. researchgate.netnih.gov These theoretical approaches predict that the 4-oxo tautomer is a stable form and that the methyl group at the C6 position influences the electronic properties and reactivity of the molecule. acs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies of Pteridin-6-one Analogues

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build models that predict the properties of chemical compounds based on their molecular structures. nih.gov This approach is widely applied in various fields, including photochemistry, to forecast properties such as absorption wavelengths, fluorescence intensity, and quantum yields. acs.orgnih.gov

For pteridine analogues, QSPR studies have been successfully employed to predict their capacity to generate singlet oxygen (¹O₂), a key species in photodynamic therapy. acs.org In one such study, a QSPR analysis was performed on 29 pteridine compounds, including pterin and flavin sensitizers. acs.org Quantum-chemical descriptors were calculated using semi-empirical methods, and these descriptors were then correlated with the experimentally determined quantum yield of singlet oxygen generation (ΦΔ). acs.org

The study revealed significant correlations between the ability of pteridines to generate singlet oxygen and specific molecular descriptors. Notably, the highest occupied molecular orbital (HOMO) energy and electronegativity showed strong correlations. acs.org A robust QSPR model was developed using electronegativity, dipole density, and the electrostatic charge of the N3 atom of the pteridine system. This model demonstrated high internal stability and predictive power for an external dataset. acs.org Such models are valuable for the virtual screening and pre-synthetic evaluation of new pteridine-based photosensitizers. acs.orgnih.gov

| Descriptor | Correlation Coefficient (R²) with ΦΔ | Model Performance Metric | Value |

|---|---|---|---|

| HOMO Orbital Energy | 0.806 | Internal Stability (q²) | 0.881 |

| Electronegativity | 0.840 | Predictive Ability (pred_R²) | 0.873 |

Computational Design and Virtual Screening Approaches for Pteridine Derivatives

Computational design and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of novel bioactive compounds from large chemical libraries. acsmedchem.org These in silico techniques are particularly relevant for designing and optimizing derivatives of scaffolds like pteridine, which are found in numerous biologically important molecules. herts.ac.uk Pteridinone derivatives, for example, have been investigated as potent and selective inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govresearchgate.net

The virtual screening process typically begins with the docking of compounds from a virtual library into the binding site of a target protein. acsmedchem.org For pteridinone derivatives, studies have focused on targets like the p90 ribosomal S6 protein kinase 2 (RSK2) and PI3K/mTOR kinases. nih.govresearchgate.net In these studies, molecular docking is used to predict the binding conformation and affinity of the small molecules within the ATP-binding site of the kinase. nih.govresearchgate.net

Following docking, various computational methods are employed to refine the predictions and understand the structural requirements for inhibition. Pharmacophore modeling, for instance, helps to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. nih.govresearchgate.net Furthermore, methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding, providing a more accurate prediction of the ligand's potency. nih.govresearchgate.net These computational approaches have been instrumental in the structure-activity relationship (SAR) studies of substituted pteridinones, guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov For instance, the design of 4-methylpteridinones as PI3K/mTOR dual inhibitors was based on exploiting a small pocket within the kinase binding site to enhance selectivity. researchgate.net

Biochemical Pathways and Biological Roles of Pteridines Relevant to 4 Methyl 5h Pteridin 6 One

Biosynthesis of Pteridines: Guanosine (B1672433) Triphosphate (GTP) as a Precursor

The biosynthesis of all pteridines in living organisms originates from guanosine triphosphate (GTP). mdpi.com This fundamental biochemical pathway begins with a complex enzymatic transformation of GTP. The first and rate-limiting step in this pathway is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH). nih.govnih.gov

GTPCH facilitates the conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.commdpi.com This reaction involves the hydrolytic cleavage of the imidazole (B134444) ring of the guanine (B1146940) base and the subsequent rearrangement to form the pteridine (B1203161) ring structure. nih.gov This initial enzymatic step is a crucial control point for the entire pteridine biosynthetic pathway. nih.gov Following the action of GTPCH, a series of subsequent enzymatic reactions modify the side chain of 7,8-dihydroneopterin triphosphate to produce the diverse array of pteridine derivatives found in nature, including the precursor to tetrahydrobiopterin (B1682763) (BH₄). nih.govresearchgate.net

Role of Pteridines as Enzymatic Cofactors

Many pteridine derivatives, particularly in their reduced tetrahydro forms, function as essential cofactors for a variety of enzymes. These cofactors are critical for numerous metabolic processes, including amino acid metabolism and the synthesis of neurotransmitters.

Tetrahydrobiopterin (BH₄) is a vital pteridine cofactor synthesized from GTP via the de novo pathway. researchgate.netnih.gov This pathway involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). mdpi.comresearchgate.net GTPCH, as the initial enzyme, is the primary regulator of BH₄ synthesis. nih.gov

BH₄'s primary function is to act as an electron donor in hydroxylation reactions. It is an essential cofactor for the aromatic amino acid hydroxylases and all isoforms of nitric oxide synthase (NOS). researchgate.netresearchgate.net After participating in a reaction, the resulting oxidized form of BH₄ is regenerated through a recycling pathway involving the enzymes pterin-4a-carbinolamine dehydratase and dihydropteridine reductase, ensuring a continuous supply of the active cofactor. mdpi.com

BH₄ is an indispensable cofactor for the family of aromatic amino acid hydroxylases (AAHs), which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). mdpi.com These enzymes catalyze the hydroxylation of their respective amino acid substrates, which are crucial steps in various metabolic pathways. For example, PAH is responsible for the conversion of phenylalanine to tyrosine, TH is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), and TPH is the rate-limiting enzyme in the synthesis of serotonin. mdpi.comresearchgate.net The pteridine cofactor, BH₄, provides the reducing equivalents necessary for the activation of molecular oxygen during these hydroxylation reactions. mdpi.com

Similarly, all three isoforms of nitric oxide synthase (NOS)—endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS)—require BH₄ as a cofactor to produce nitric oxide (NO) from L-arginine. researchgate.net In the absence of sufficient BH₄, NOS becomes "uncoupled" and produces superoxide (B77818) radicals instead of NO, which can contribute to oxidative stress and endothelial dysfunction.

The involvement of pteridines in one-carbon transfer is primarily associated with the folate family of compounds, which are derivatives of pteridine. nih.govmdpi.com Folates, in their tetrahydrofolate (THF) form, are crucial carriers of one-carbon units at various oxidation levels (e.g., methyl, methylene (B1212753), formyl groups). These one-carbon transfer reactions are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids like methionine. The core pteridine ring of folate is the active site for carrying these one-carbon units.

Beyond the specific role of folates in one-carbon metabolism, pterins in general are involved in a variety of biological redox reactions. As demonstrated by the function of BH₄, reduced pteridines are effective electron donors. Their ability to exist in different oxidation states allows them to participate in electron transfer processes within enzymatic reactions.

Pteridine Derivatives as Enzyme Inhibitors in Metabolic Pathways

The structural similarity of certain pteridine derivatives to natural substrates allows them to act as competitive inhibitors of key enzymes in metabolic pathways. This property has been exploited in the development of various therapeutic agents.

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, responsible for regenerating tetrahydrofolate from dihydrofolate. This regeneration is essential for the continued synthesis of DNA and certain amino acids. Because of its central role in cell proliferation, DHFR is a major target for anticancer and antimicrobial drugs.

Pteridine analogues, such as methotrexate (B535133), are potent inhibitors of DHFR. Methotrexate binds to the active site of DHFR with high affinity, preventing the binding of its natural substrate, dihydrofolate, and thereby halting the folate cycle. nih.gov This leads to a depletion of the cellular pool of tetrahydrofolate, which in turn inhibits DNA synthesis and cell division.

Numerous studies have explored the synthesis and efficacy of various pteridine derivatives as DHFR inhibitors. The inhibitory activity is often influenced by the nature and position of substituents on the pteridine ring.

| Compound Class | Substituent/Modification | Observed DHFR Inhibition (%) |

|---|---|---|

| 1-methylpteridine-2,4,7-triones | Varying aryl and hetaryl groups | 2.08–50.03% |

| 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones | Varying aryl groups | 14.59–39.46% |

| butyl 2-(7-aryl-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridine-3(2H)-yl)acetates | Introduction of electron-accepting groups on aryl moiety | Up to 52.11% |

Research has shown that modifications such as the introduction of electron-accepting groups to an aryl substituent or the annulation of a furan (B31954) ring to the pteridine system can significantly influence the DHFR-inhibitory activity of these compounds. researchgate.net

Pteridine Reductase 1 (PTR1) and its Role in Folate Metabolism

Pteridine Reductase 1 (PTR1) is an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family, which plays a critical role in the metabolism of pteridines and folates, particularly in trypanosomatid parasites like Leishmania and Trypanosoma. nih.govnih.govnih.gov This enzyme is not found in mammals, making it a significant target for drug development against diseases such as leishmaniasis and African sleeping sickness. nih.govacs.org PTR1's primary function is to salvage pterins from the host, catalyzing the NADPH-dependent, two-step reduction of oxidized pterins (like biopterin) and folates to their biologically active tetrahydrofolate forms. nih.govacs.orgnih.gov

The enzyme's mechanism allows it to reduce dihydrofolate to tetrahydrofolate, an activity that provides a metabolic bypass for the conventional target of antifolate drugs, dihydrofolate reductase (DHFR). acs.orgnih.gov Trypanosomatid parasites rely on external sources of pteridines for survival. nih.gov PTR1 has a broad substrate specificity, enabling it to act on a variety of pterins and folates, unlike the more specific DHFR. nih.gov This broad activity is a key factor in the development of resistance to antifolate drugs like methotrexate. nih.govacs.org Overexpression of the PTR1 gene can lead to high levels of the enzyme, diminishing the efficacy of DHFR inhibitors by compensating for their blocking action. acs.orgacs.org

Crystal structure analyses of PTR1 have detailed its mechanism, showing how it binds its cofactor (NADPH) and substrates. nih.govresearchgate.net The enzyme employs two distinct reductive steps to fully reduce its pterin (B48896) substrates. nih.govresearchgate.net Due to its essential role in parasite survival and its contribution to drug resistance, PTR1 is a validated and promising target for the design of new anti-parasitic therapies. acs.orgnih.gov

Pteridin-6-one Based Kinase Inhibitors (e.g., EGFR, FLT3, PI3K/mTOR)

The pteridin-6-one (also known as pteridinone) chemical scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent and selective kinase inhibitors. google.comnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them attractive therapeutic targets. nih.gov Derivatives of the pteridin-6-one core have been synthesized to target several key kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway. nih.govnih.gov

EGFR Inhibitors: Pteridine-based compounds have been designed and synthesized as EGFR inhibitors for anticancer applications. nih.gov Overexpression or mutation of EGFR is common in various cancers, including non-small-cell lung cancer. tbzmed.ac.ir Research has demonstrated that certain 6-functionalized pteridine derivatives can exhibit significant anti-proliferative activity against cancer cell lines by inhibiting the EGFR signaling pathway. nih.gov For instance, one study showed that a specific pteridine derivative inhibited the phosphorylation of both EGFR and its downstream effector ERK, confirming its mechanism of action. nih.gov

PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. tbzmed.ac.ir Its hyperactivation is implicated in a wide range of human cancers. tbzmed.ac.ir Specifically, 4-methylpteridinone derivatives have been developed as potent and selective dual inhibitors of PI3K and mTOR. nih.gov The introduction of a methyl group at the C-4 position of the pteridinone core was a key design element that conferred excellent selectivity for the PI3K and mTOR binding pockets over other kinases. nih.gov These compounds have demonstrated robust efficacy in inhibiting tumor growth in preclinical models. nih.gov

FLT3 and the PI3K/mTOR Pathway: FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), with internal tandem duplication (FLT3-ITD) mutations being associated with a poor prognosis. oncotarget.com The PI3K/Akt pathway is a major downstream signaling route for FLT3. oncotarget.comoncotarget.com While pteridin-6-ones may not directly target FLT3, their role as PI3K/mTOR inhibitors is highly relevant. FLT3-ITD mutations can confer resistance to PI3K/Akt pathway inhibitors by robustly activating STAT5, which in turn protects the mTOR signaling pathway, preventing apoptosis. oncotarget.comoncotarget.com Therefore, potent pteridinone-based PI3K/mTOR inhibitors could play a role in therapeutic strategies for FLT3-mutated leukemias, potentially by overcoming this resistance mechanism.

| Scaffold | Target Kinase(s) | Relevance |

|---|---|---|

| Pteridin-6-one | EGFR | Inhibits phosphorylation and downstream signaling, leading to anti-proliferative effects in cancer cells. nih.gov |

| 4-Methylpteridinone | PI3K/mTOR (Dual) | The 4-methyl group confers high selectivity; these compounds show potent tumor growth inhibition. nih.gov |

| Pteridin-6-one (as PI3K/mTOR inhibitor) | FLT3 (downstream pathway) | Targets the PI3K/mTOR pathway, which is critical for survival in FLT3-mutated AML and is implicated in drug resistance. oncotarget.comoncotarget.com |

Pteridines in Insect Pigmentation and Biological Signaling

Pteridines are a class of heterocyclic compounds first discovered as pigments in the wings of butterflies in the late 19th century, giving them their name from the Greek word pteron, meaning wing. mdpi.comroyalsocietypublishing.org They are responsible for a significant portion of the yellow, orange, and red coloration observed in the insect world. mdpi.comnih.gov These compounds are synthesized endogenously by insects from guanosine triphosphate (GTP). royalsocietypublishing.orgpnas.org

Pteridines function as true pigments by absorbing specific wavelengths of visible light. mdpi.com They are deposited as granules within the cuticle, underlying epidermis, or the scales of butterfly wings. royalsocietypublishing.org Beyond wings, pteridines are also crucial as screening pigments in the compound eyes of insects like Drosophila melanogaster, where they work alongside ommochromes to modulate light and contribute to eye color. royalsocietypublishing.orgresearchgate.net

In addition to their role in pigmentation, pteridines are involved in biological signaling. mdpi.com The fluorescence of some colorless pteridine intermediates under UV light can serve as a means of interspecific recognition. researchgate.net Pterin-based colors are also frequently implicated in reproductive signaling, creating sexually dichromatic traits where males and females of a species display different coloration. royalsocietypublishing.orgnih.gov This visual signaling can play a role in mate selection and other reproductive behaviors. royalsocietypublishing.orgnih.gov

| Pteridine Pigment | Color | Known Function/Occurrence |

|---|---|---|

| Xanthopterin (B1683600) | Yellow | Common yellow pigment in butterfly wings (e.g., Colias eurytheme). mdpi.comroyalsocietypublishing.org |

| Leucopterin (B1674811) | White | White pigment found in the wings of cabbage butterflies (Pieridae family). royalsocietypublishing.org |

| Erythropterin | Orange/Red | Orange-red pigment found in various insects, including Hemiptera. mdpi.compnas.org |

| Drosopterins | Red | Responsible for the red eye color in the fruit fly Drosophila melanogaster. mdpi.comresearchgate.net |

| Sepiapterin | Yellow | Yellow pigment found in the silkworm Bombyx mori and other insects. mdpi.compnas.org |

Applications in Organic Synthesis and Chemical Biology of Pteridin 6 One Scaffolds

Synthetic Utility of Pteridin-6-ones as Building Blocks

The inherent reactivity and functional group tolerance of the pteridin-6-one core make it a valuable starting material for the synthesis of more complex molecules.

Pteridin-6-one derivatives are crucial intermediates in the synthesis of naturally occurring pterins, such as sepiapterin (B94604). researchgate.netclockss.org Sepiapterin is a yellow pigment found in various organisms and is involved in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes. clockss.orgpsu.edu Synthetic strategies often involve the construction of the pteridinone core followed by side-chain manipulations to achieve the final natural product. For instance, 6-acylpteridines, which can be derived from pteridin-6-one precursors, can be partially reduced to yield 6-acyl-7,8-dihydropteridines like sepiapterin. researchgate.netclockss.org The synthesis of sepiapterin and its analogues is of significant interest due to their potential therapeutic applications and their role in studying various biological processes. google.comnih.gov

A key challenge in these syntheses is the inherent insolubility of many pterin (B48896) derivatives, which can hinder reaction efficiency. researchgate.net To address this, researchers have developed methods like Sonogashira cross-coupling reactions on protected pterin derivatives to introduce diverse side chains, which can then be further modified to produce the target natural products. mdpi.com

Table 1: Synthesis of Sepiapterin Precursors

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 6-l′-hydroxyalkylpteridines | Ruthenium (IV), RuO4- | 6-acylpteridines | researchgate.net |

| 6-acylpteridines | Dissolved Al in NH3 solution | 6-acyl-7,8-dihydropteridines | researchgate.net |

The pteridin-6-one scaffold serves as a versatile platform for the construction of more complex fused heterocyclic systems. researchgate.net These intricate structures are often sought after in medicinal chemistry for their potential to interact with a wide range of biological targets. By leveraging the reactivity of the pteridinone ring, chemists can perform various transformations to build additional rings onto the core structure.

For example, pteridinones can be used as starting materials in cyclocondensation reactions to create fused systems. researchgate.net The electron-deficient nature of the pteridine (B1203161) ring system makes it susceptible to nucleophilic attack, allowing for the introduction of various substituents that can then participate in intramolecular cyclization reactions. herts.ac.uk This approach has been used to synthesize a variety of fused pteridines, including those with potential applications as kinase inhibitors and anti-inflammatory agents. The development of efficient synthetic methodologies, such as solid-phase synthesis, has further expanded the ability to generate libraries of diverse pteridinone-based heterocyclic compounds for biological screening. mdpi.comdntb.gov.ua

Pteridin-6-one Scaffolds in Rational Design of Enzyme Modulators

The pteridin-6-one core is a privileged scaffold in the rational design of enzyme modulators, owing to its ability to mimic the binding of natural pterin cofactors.

The structural similarity of pteridin-6-ones to natural pterins makes them ideal starting points for designing inhibitors or modulators of enzymes that utilize pterin cofactors, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). nih.govacs.org These enzymes are crucial in various metabolic pathways, and their inhibition can have therapeutic effects in cancer and infectious diseases.

By modifying the substituents on the pteridin-6-one scaffold, researchers can tailor the ligands to fit the specific contours and chemical environment of an enzyme's active site. acs.org Structure-based drug design, often aided by computational modeling, plays a crucial role in this process. nih.gov For example, the design of selective inhibitors for PTR1, a key enzyme in trypanosomatid parasites, has been achieved by developing pteridinone derivatives that exploit differences in the active sites of the parasite and host enzymes. acs.org

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of pteridin-6-one-based enzyme modulators. mdpi.comnih.gov By systematically altering the substituents on the pteridinone ring and evaluating the resulting changes in biological activity, researchers can identify key structural features required for effective enzyme inhibition. acs.org

For instance, SAR studies on pteridine dione (B5365651) and trione (B1666649) derivatives as inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy, revealed that the nature and length of the substituent at the C5 position significantly impact potency. nih.gov Similarly, SAR studies on pteridinone-based inhibitors of Polo-like kinase 1 (PLK1) have led to the identification of potent and selective anticancer agents. nih.gov These studies often involve the synthesis of a library of analogues to explore a wide range of chemical space and establish clear relationships between chemical structure and biological function. mdpi.com

Table 2: SAR of Pteridinone Derivatives as MCT1 Inhibitors

| Compound | R¹ Group | EC₅₀ (nM) | Reference |

|---|---|---|---|

| 14a | -(CH₂)₃CH₃ | Inactive | nih.gov |

| 14b | -(CH₂)₄CH₃ | 150 ± 16 | nih.gov |

Development of Chemical Probes Based on Pteridin-6-one Structures

The inherent fluorescence of many pteridine derivatives makes them attractive scaffolds for the development of chemical probes to study biological systems. tandfonline.com These probes can be used to visualize and quantify enzyme activity, monitor protein-protein interactions, and probe the cellular environment. nih.govcancer.gov

Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to covalently label active enzymes in complex biological samples. nih.gov Pteridin-6-one-based probes can be designed to target specific enzymes by incorporating a reactive group that forms a covalent bond with an active site residue. frontiersin.orgqub.ac.uk The probe can also include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable detection and isolation of the labeled enzyme. nih.gov

Furthermore, the fluorescent properties of pteridines themselves can be exploited. tandfonline.com Changes in the fluorescence intensity or emission wavelength of a pteridinone-based probe upon binding to a target can be used to monitor binding events in real-time. This approach has been used to develop probes for nucleic acid analysis and to study the activity of enzymes involved in DNA processing. cancer.gov The development of new synthetic methods to create diverse pteridinone-based probes is an active area of research with the potential to provide valuable tools for chemical biology and drug discovery. mdpi.com

Future Research Directions for 4 Methyl 5h Pteridin 6 One

Advancements in Asymmetric Synthesis and Stereocontrol of Pteridin-6-ones

The synthesis of enantiomerically pure compounds is a significant focus in modern organic and medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. frontiersin.org The field of asymmetric catalysis, which utilizes chiral catalysts to produce specific stereoisomers, has seen remarkable advancements and offers significant potential for the synthesis of pteridin-6-ones. frontiersin.orgchiralpedia.com

Future research in this area should focus on the development of novel chiral catalysts, including organocatalysts and metal-based catalysts, to achieve high enantioselectivity in the synthesis of 4-methyl-5H-pteridin-6-one and related structures. chiralpedia.combeilstein-journals.org Exploring innovative strategies such as dual-catalysis, where two catalytic systems work in synergy, could enhance both enantioselectivity and reaction efficiency. chiralpedia.com The development of stereoselective methods for the construction of the pteridinone core and the introduction of substituents at stereogenic centers will be crucial. This includes asymmetric addition and cycloaddition reactions, as well as stereocontrolled functionalization of the pteridine (B1203161) ring. nih.gov

Exploration of Novel Chemical Transformations and Functionalizations

The electron-deficient nature of the pteridine ring system makes all its carbon atoms susceptible to nucleophilic attack. herts.ac.uk This inherent reactivity provides a rich platform for exploring novel chemical transformations and functionalizations. Future research should aim to expand the toolkit of reactions for modifying the this compound scaffold.

Key areas of exploration include:

Nucleophilic Substitution: Developing new methods for the nucleophilic displacement of substituents on the pteridine ring will enable the introduction of a wide array of functional groups. herts.ac.uk This includes exploring reactions with various nucleophiles under mild and environmentally friendly conditions. herts.ac.uk

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, to pteridinone derivatives will facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex and diverse molecular architectures. nih.govnih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. frontiersin.org Developing methods for the selective C-H functionalization of the methyl group and other positions on the pteridine ring would be a significant advancement.

Photochemical Reactions: The photochemical properties of pteridines present opportunities for novel transformations. herts.ac.uk Investigating the photoreactivity of this compound could lead to the discovery of new synthetic routes and functionalization strategies.

A systematic exploration of these transformations will provide access to a wider range of this compound derivatives with potentially novel biological activities.

Integration of Advanced Computational Methods in Design and Mechanism Elucidation

Advanced computational methods have become indispensable tools in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules. mdpi.comeuropean-mrs.comresearchgate.net The integration of these methods into the study of this compound can significantly accelerate research and development.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. herts.ac.ukacs.org This can provide insights into reaction mechanisms and guide the design of new synthetic strategies.

Molecular Docking and Dynamics Simulations: For pteridin-6-ones with potential biological activity, molecular docking can predict binding modes to target proteins. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of these complexes and to understand the dynamic aspects of ligand-protein interactions. mdpi.com

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on existing data to predict the properties and activities of new pteridinone derivatives, aiding in the design of compounds with desired characteristics. mdpi.comresearchgate.net These approaches can also be used to optimize reaction conditions and predict the outcomes of chemical transformations. researchgate.net

The synergy between computational and experimental approaches will be crucial for a comprehensive understanding of the chemistry and biology of this compound.

Investigating Pteridin-6-one Roles in Emerging Biochemical Pathways

Pteridines are known to play crucial roles in various metabolic pathways as enzymatic cofactors and signaling molecules. orientjchem.orgnih.gov While the functions of well-known pteridines like biopterin (B10759762) and folate are well-established, the specific roles of many other pteridine derivatives, including this compound, remain to be fully elucidated. nih.govnih.gov

Future research should aim to investigate the potential involvement of this compound in emerging or less-characterized biochemical pathways. This could involve:

Metabolomic Studies: Utilizing advanced analytical techniques to screen for the presence and quantify the levels of this compound in various biological samples under different physiological and pathological conditions. nih.gov

Enzyme Assays: Testing the ability of this compound and its derivatives to modulate the activity of enzymes involved in pteridine metabolism or other relevant pathways.

Cell-Based Assays: Investigating the effects of this compound on cellular processes such as proliferation, differentiation, and signaling in various cell models. nih.gov

Uncovering novel biochemical roles for this compound could open up new avenues for understanding disease mechanisms and developing novel therapeutic interventions.

Development of New Spectroscopic Tools for In Situ Analysis and Dynamics

The ability to study molecules and their interactions within their native biological environment is crucial for understanding their function. The development of new spectroscopic tools for the in situ analysis of this compound and its dynamics would provide invaluable insights.

Future research in this area could focus on:

Fluorescent Probes: Designing and synthesizing fluorescently labeled derivatives of this compound that can be used to visualize its localization and dynamics within living cells using advanced microscopy techniques. nih.gov The inherent fluorescence of some pteridine derivatives could also be exploited for this purpose. mdpi.com

Vibrational Spectroscopy: Utilizing techniques like Raman and infrared spectroscopy, potentially enhanced by plasmonic nanostructures, to obtain detailed structural information about this compound and its interactions with biomolecules in complex biological matrices. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques, including in-cell NMR, to study the structure, dynamics, and interactions of this compound at atomic resolution in a near-native environment. mdpi.com

The development of these advanced spectroscopic tools will enable a more detailed and dynamic understanding of the role of this compound in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-5H-pteridin-6-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of 5,6-diaminopyrimidine derivatives with glyoxal or methylglyoxal under controlled heating (e.g., 155°C in polyglyoxaldiglyme). Temperature and solvent choice (e.g., dioxane for crystallization) critically affect purity and yield. Catalysts like mild bases (e.g., ammonium acetate) can enhance regioselectivity. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization .

- Key Parameters : Reaction time (15–30 min for cyclization), solvent polarity, and stoichiometric ratios of precursors.

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography with SHELX refinement (SHELXL/SHELXS) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks. Complementary techniques include:

- NMR : H and C NMR to confirm proton environments and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR : Identification of functional groups (e.g., carbonyl stretching at ~1700 cm) .

Q. What analytical methods are recommended for assessing purity and detecting trace impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) analogs) for calibration. For trace impurities (<0.1%), LC-MS or GC-MS coupled with ion mobility spectrometry improves sensitivity. Residual solvents (e.g., dioxane) should comply with ICH Q3C guidelines, validated via headspace GC .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of this compound be resolved?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules) require iterative refinement in SHELXL. Strategies include:

- Twinning Analysis : Use TWINLAW to identify twin domains in high-symmetry space groups.

- Constraints/Restraints : Apply isotropic displacement parameters (U) for mobile substituents.

- Validation Tools : CheckR and PLATON to flag outliers in geometric parameters .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate-determining steps. Isotopic labeling (N/C) tracks regioselectivity in reactions with amines or thiols. Computational modeling (DFT) predicts transition states and charge distribution at reactive sites (e.g., C6 carbonyl). Solvent effects (e.g., DMSO vs. THF) modulate activation barriers .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes (e.g., dihydrofolate reductase). Electrostatic potential maps (MEPs) derived from DFT (B3LYP/6-311++G**) identify nucleophilic/electrophilic hotspots. Free-energy perturbation (FEP) calculations quantify binding energy changes upon methyl-group modifications .

Q. What experimental design principles apply to studying the compound’s biological activity?

- Methodological Answer : Prioritize in vitro assays (e.g., MIC for antimicrobial activity) before in vivo models. Use systematic literature reviews (PRISMA guidelines) to identify knowledge gaps in structure-activity relationships (SAR). For cytotoxicity, employ dose-response curves (IC) in cancer cell lines (e.g., MCF-7) with controls for apoptosis (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.